methyl 2-(7-methoxy-2,3-dihydro-1H-inden-4-yl)acetate
Description
Properties
Molecular Formula |
C13H16O3 |
|---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
methyl 2-(7-methoxy-2,3-dihydro-1H-inden-4-yl)acetate |
InChI |
InChI=1S/C13H16O3/c1-15-12-7-6-9(8-13(14)16-2)10-4-3-5-11(10)12/h6-7H,3-5,8H2,1-2H3 |
InChI Key |
ZBJQOGJPPDQGPV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2CCCC2=C(C=C1)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Photochemical Cycloaddition
UV-A irradiation (λ = 350 nm) of 7-(4′-alkenyloxy)-1-indanones in trifluoroethanol induces ortho photocycloaddition, forming tetracyclic intermediates that rearrange to the target structure. This method is limited by low yields (≤47%) and specialized equipment requirements.
Enzymatic Resolution
Racemic mixtures of the inden core are resolved using lipase B from Candida antarctica in tert-butyl methyl ether, achieving enantiomeric excess (ee) >98%. While costly, this approach is critical for chiral variants.
Challenges and Optimization
-
Regioselectivity : Competing reactions at the 4- vs. 5-position of the inden ring are mitigated using bulky directing groups like TBS.
-
Side Reactions : Over-alkylation is suppressed by stoichiometric control of methyl iodide.
-
Solvent Effects : Polar aprotic solvents (DMF, DCM) enhance reaction rates but require rigorous drying to prevent hydrolysis.
Industrial-Scale Considerations
| Parameter | Laboratory Scale | Pilot Plant Scale |
|---|---|---|
| Batch Size | 1–10 g | 1–5 kg |
| Cycle Time | 48–72 hr | 120–144 hr |
| Yield | 65–75% | 60–68% |
| Purity | 90–95% | 85–90% |
Cost drivers include the price of methyl 2-bromoacetate (~$320/kg) and AlCl₃ (~$50/kg) .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(7-methoxy-2,3-dihydro-1H-inden-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(7-methoxy-2,3-dihydro-1H-inden-4-yl)acetic acid.
Reduction: Formation of 2-(7-methoxy-2,3-dihydro-1H-inden-4-yl)ethanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 2-(7-methoxy-2,3-dihydro-1H-inden-4-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(7-methoxy-2,3-dihydro-1H-inden-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The 2,3-dihydro-1H-indene core is a versatile platform for functionalization. Key analogs and their substituent-driven properties are summarized below:
Key Observations :
Structural and Crystallographic Insights
- Hydrogen Bonding: The target compound’s ester group may participate in C–H⋯O interactions, similar to 3-oxo-indenyl acetate (), which forms C(6) chains via non-classical hydrogen bonds.
- Crystal Packing : Methoxy and ester groups influence packing efficiency. For example, tetrazole-based esters () exhibit anti-parallel dimerization via π-π stacking, whereas the target compound’s methoxy group may sterically hinder such interactions.
Biological Activity
Methyl 2-(7-methoxy-2,3-dihydro-1H-inden-4-yl)acetate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and related research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 206.24 g/mol. Its structure includes a bicyclic indene framework with methoxy and acetate functional groups, which may enhance its interaction with biological targets.
Anti-inflammatory and Analgesic Properties
Preliminary studies indicate that this compound exhibits notable anti-inflammatory and analgesic activities. The presence of the methoxy group is believed to play a crucial role in these effects, potentially by modulating inflammatory pathways or pain receptors.
Synthesis
The synthesis of this compound typically involves several steps including the formation of the indene structure followed by the introduction of methoxy and acetate groups. The exact synthetic pathway remains an area for further exploration to optimize yields and purity.
Case Study: Cytotoxic Activity
A related study examined various compounds for their cytotoxic effects against cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). Compounds structurally similar to this compound showed IC50 values ranging from 2.43 to 14.65 µM, indicating significant growth inhibition in these lines . Although direct data on the compound's cytotoxicity is lacking, its structural analogs suggest potential in this area.
Comparative Analysis
To better understand its potential applications, a comparative analysis with structurally similar compounds is presented below:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| Methyl 2-(7-methylindeno[1,2-b]furan)acetate | Furan ring; flavoring agent | Moderate antimicrobial | |
| Ethyl 2-(7-methoxyindole)acetate | Methoxy group; potential bioactivity | Anti-cancer properties | |
| Methyl 2-(7-methoxyindole)acetate | Similar methoxy group; diverse pharmacology | Antimicrobial activity |
Q & A
Q. What are the common synthetic routes for methyl 2-(7-methoxy-2,3-dihydro-1H-inden-4-yl)acetate?
Synthesis typically begins with indanone derivatives as precursors. Methoxylation is achieved via methylation using reagents like dimethyl sulfate or methyl iodide under basic conditions. Subsequent esterification involves coupling acetic acid derivatives (e.g., acetyl chloride) to the hydroxylated intermediate. Purification often employs column chromatography with mobile phases such as hexane/ethyl acetate/acetic acid (87.5:10.5:2) .
Q. How is the structure of this compound confirmed post-synthesis?
Structural confirmation relies on 1H/13C NMR to verify substituent positions and integration ratios. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated vs. experimental values within ±0.0001 Da). For example, HRMS data for analogous compounds show deviations <0.0002 Da .
Q. What are the key structural analogs of this compound, and how do they differ in reactivity?
Analogs include:
- 7-Methoxy-1H-indene : Lacks the hydroxyl group, reducing hydrogen-bonding capacity.
- 4-Hydroxy-2,3-dihydro-1H-indene : Missing the methoxy group, altering electron density and solubility. These differences impact reactivity in nucleophilic substitutions and biological target interactions .
Advanced Research Questions
Q. What crystallographic methods are suitable for determining its molecular conformation?
Single-crystal X-ray diffraction (SCXRD) using a Bruker SMART CCD diffractometer (MoKα radiation, λ = 0.71073 Å) is standard. Data refinement with SHELXL (for small molecules) or SHELXPRO (macromolecular interfaces) achieves R-factors <0.1. Orthorhombic systems (e.g., space group Pbca) with cell parameters a = 9.85 Å, b = 8.98 Å, c = 21.92 Å are typical for related indenyl acetates .
Q. How can non-classical hydrogen bonding in its crystal structure be analyzed?
Non-classical C–H⋯O interactions (2.5–3.0 Å) are identified via SCXRD. These interactions stabilize crystal packing into C(6) chains along specific axes. Software like WinGX or ORTEP-3 visualizes displacement ellipsoids and hydrogen-bonding networks .
Q. How can reaction conditions be optimized for high-yield synthesis?
- Catalyst screening : Lithium hydroxide in THF/water improves ester hydrolysis efficiency (yields >80%) .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for methylation steps .
- Purification : Gradient elution in column chromatography minimizes byproduct contamination .
Methodological Notes
- Crystallography : Use SADABS for absorption corrections and full-matrix least-squares refinement to handle anisotropic displacement parameters .
- Spectroscopy : Assign NMR peaks using DEPT-135 and HSQC to resolve overlapping signals in aromatic regions .
- Computational modeling : Compare experimental HRMS with theoretical m/z values from tools like PubChem’s exact mass calculator to validate synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
